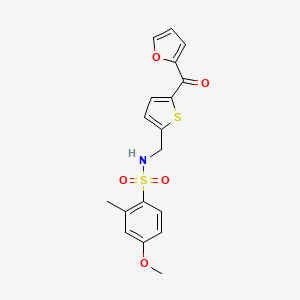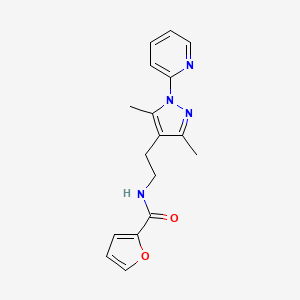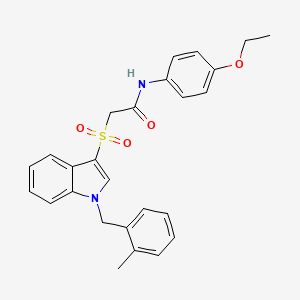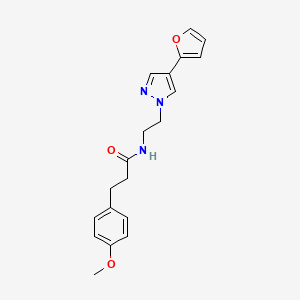![molecular formula C21H21ClFN3O3S B2678908 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acrylamide hydrochloride CAS No. 1217247-05-6](/img/structure/B2678908.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acrylamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acrylamide hydrochloride” is a complex organic molecule. It has been found to have little toxicity to peripheral blood mononuclear cells (PBMC) and has shown a good inhibitory effect on the replication of HIV-1 protease inhibitor-resistant strains .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki coupling reactions . The starting material is typically a compound bearing a bromophenyl group . The reaction yields a series of biphenyl compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The IUPAC Standard InChI for a similar compound isInChI=1S/C15H17NO3/c17-15 (16-8-2-1-3-9-16)7-5-12-4-6-13-14 (10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ . Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions, depending on the conditions. For example, in the presence of a suitable catalyst, it may undergo Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure. For example, its molecular weight is 259.3004 g/mol .Scientific Research Applications
Chemical Reactivity and Synthesis
- Studies have focused on the synthesis and chemical reactivity of compounds involving acrylamide derivatives and their potential to form various heterocyclic structures. For example, the synthesis of pyrazoles and arylazolopyrimidines through reactions with hydrazines and haloketones demonstrates the versatility of these compounds in creating pharmacologically relevant structures (Makhseed, Hassaneen, & Elnagdi, 2007).
Polymer Science and Biomedical Applications
- Research into biodegradable hydrogels for drug delivery systems has explored the radical polymerization of acrylamide and acrylic acid, indicating the utility of acrylamide derivatives in forming hydrogels with potential biomedical applications (Elvira, Mano, San Román, & Reis, 2002).
Heterocyclic Chemistry and Medicinal Chemistry
- The compound has potential for the synthesis of heterocyclic compounds with various biological activities. For instance, the creation of substituted quinolinones and pyridazine derivatives from acrylamide derivatives suggests possible routes for developing new therapeutic agents (Abass, Hassanien, & Atta-Allah, 2013).
Corrosion Inhibition
- Benzothiazole derivatives have been investigated for their corrosion inhibiting effects, suggesting that structurally related compounds might also serve as effective corrosion inhibitors for various metals, which is valuable in industrial applications (Hu et al., 2016).
Photopolymerization Initiators
- Novel photoinitiators for free radical polymerization have been developed, demonstrating the potential for acrylamide derivatives to be used in the polymer industry for the synthesis of high-performance materials (Kemin et al., 2011).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)prop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S.ClH/c1-24(2)9-10-25(21-23-16-6-5-15(22)12-19(16)29-21)20(26)8-4-14-3-7-17-18(11-14)28-13-27-17;/h3-8,11-12H,9-10,13H2,1-2H3;1H/b8-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRVBTKEOOVAJS-ZFXMFRGYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2678825.png)




![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2678831.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2678836.png)
![N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2678838.png)
![8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2678839.png)
![3-Benzyl-8-((3-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2678840.png)

![1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2678843.png)

